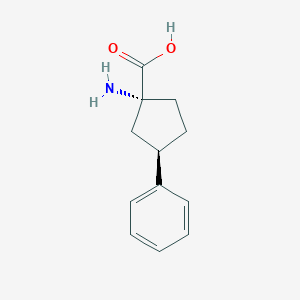

(1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative, such as cyclopentene.

Functionalization: The cyclopentene undergoes a series of functionalization reactions to introduce the amino and carboxylic acid groups. This can involve reactions such as hydroboration-oxidation to introduce hydroxyl groups, followed by amination and carboxylation.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (1R,3R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.

Industrial Applications: It is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopentane ring and the chiral centers play a crucial role in determining the binding affinity and specificity.

Comparison with Similar Compounds

- (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

- (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

- (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

Comparison:

Chirality: The (1R,3R) configuration imparts unique stereochemical properties that can influence biological activity and binding interactions.

Chemical Reactivity: The presence of the phenyl group and the cyclopentane ring can affect the compound’s reactivity in various chemical reactions.

Biological Activity: Differences in chirality can lead to variations in biological activity, making the (1R,3R) enantiomer distinct in its applications and effects.

Biological Activity

(1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral compound notable for its diverse biological activities and applications in pharmaceutical research. This compound features a cyclopentane ring with an amino group and a phenyl group, contributing to its unique chemical properties.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H15N1O2

- Molecular Weight : 205.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group allows for π-π interactions, which can modulate the compound's biological effects.

Pharmacological Applications

Research indicates that this compound plays a significant role in several areas:

- Neurological Disorders : It has been investigated for its potential neuroprotective effects, relevant in conditions like Alzheimer's and Parkinson's disease. Studies suggest that it may help in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

- Anti-inflammatory Effects : As a precursor in the synthesis of sphingosine 1-phosphate receptor agonists, it has shown promise in treating inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated its ability to reduce neuronal apoptosis in vitro. The compound was found to enhance the survival of cultured neurons exposed to toxic agents, suggesting its potential utility in therapeutic applications for neurodegenerative diseases .

Case Study 2: Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound has shown that modifications can significantly enhance biological activity. For instance, introducing different substituents on the phenyl ring has been linked to improved receptor affinity and selectivity .

Quantitative Structure-Activity Relationships (QSAR)

Recent studies have employed QSAR models to predict the biological activity of compounds related to this compound. These models correlate structural features with pharmacological effects, allowing researchers to identify promising candidates for further development .

| Descriptor | Value | Biological Activity |

|---|---|---|

| LogP | 2.5 | Lipophilicity influencing absorption |

| pKa | 4.5 | Acidic nature affecting solubility |

| Molecular Weight | 205.25 g/mol | Impact on pharmacokinetics |

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12-/m1/s1 |

InChI Key |

NYIRFSYNKAVRNI-ZYHUDNBSSA-N |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C2=CC=CC=C2)(C(=O)O)N |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.